1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a morpholine ring attached to the purine structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 1,3-dimethylxanthine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to a temperature of around 60°C and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification by recrystallization or chromatography to remove impurities and obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can interfere with the growth and survival of cancer cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant found in coffee and tea.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Uniqueness
1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65614-95-1 |
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Molecular Formula |
C12H17N5O3 |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
1,3-dimethyl-7-(morpholin-2-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C12H17N5O3/c1-15-10-9(11(18)16(2)12(15)19)17(7-14-10)6-8-5-13-3-4-20-8/h7-8,13H,3-6H2,1-2H3 |
InChI Key |
LPMBCLBTWBXRMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3CNCCO3 |
Origin of Product |
United States |
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